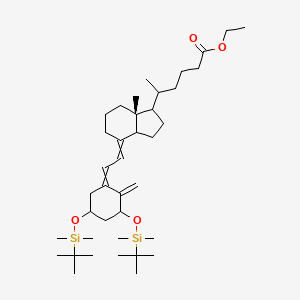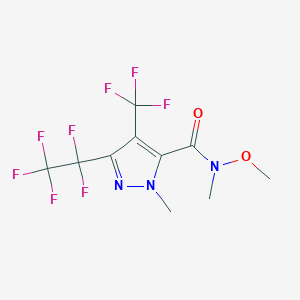
N-Methoxy-N,1-dimethyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxy-N,1-dimethyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of perfluoroethyl and trifluoromethyl groups, which impart unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N,1-dimethyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of Perfluoroethyl and Trifluoromethyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as perfluoroethyl iodide and trifluoromethyl iodide.
Carboxamide Formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Methoxy-N,1-dimethyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of advanced materials with unique properties due to the presence of fluorinated groups.
Mecanismo De Acción
The mechanism of action of N-Methoxy-N,1-dimethyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorinated groups may enhance its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-Methoxy-N,1-dimethyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Unique due to the presence of both perfluoroethyl and trifluoromethyl groups.
N-Methoxy-N,1-dimethyl-3-(perfluoroethyl)-1H-pyrazole-5-carboxamide: Lacks the trifluoromethyl group.
N-Methoxy-N,1-dimethyl-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide: Lacks the perfluoroethyl group.
Uniqueness
The combination of perfluoroethyl and trifluoromethyl groups in this compound imparts unique chemical properties such as increased lipophilicity, metabolic stability, and potential biological activity.
Propiedades
Fórmula molecular |
C10H9F8N3O2 |
|---|---|
Peso molecular |
355.18 g/mol |
Nombre IUPAC |
N-methoxy-N,2-dimethyl-5-(1,1,2,2,2-pentafluoroethyl)-4-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H9F8N3O2/c1-20-5(7(22)21(2)23-3)4(9(13,14)15)6(19-20)8(11,12)10(16,17)18/h1-3H3 |
Clave InChI |
WJQGYXMMKOZVJX-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C(=O)N(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


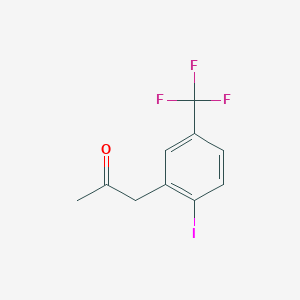

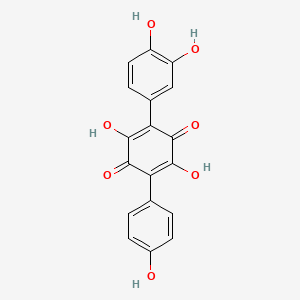
![(R)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14056146.png)
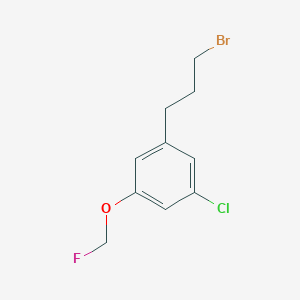
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate](/img/structure/B14056157.png)
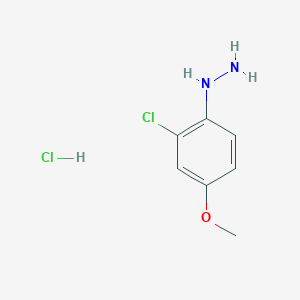
![Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, (R)-](/img/structure/B14056173.png)
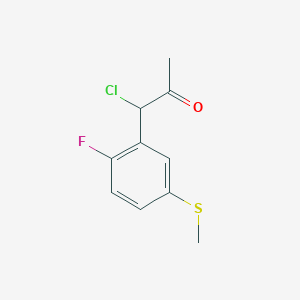
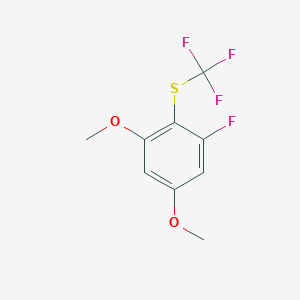
![Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14056187.png)


